Cas no 1863670-19-2 (1-Amino-2-(2-chloro-6-fluorophenyl)propan-2-ol)

1-Amino-2-(2-chloro-6-fluorophenyl)propan-2-ol Chemical and Physical Properties
Names and Identifiers
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- EN300-1968340
- 1-amino-2-(2-chloro-6-fluorophenyl)propan-2-ol
- 1863670-19-2
- 1-Amino-2-(2-chloro-6-fluorophenyl)propan-2-ol
-
- Inchi: 1S/C9H11ClFNO/c1-9(13,5-12)8-6(10)3-2-4-7(8)11/h2-4,13H,5,12H2,1H3
- InChI Key: VLSDLRNCUAPLIS-UHFFFAOYSA-N
- SMILES: ClC1C=CC=C(C=1C(C)(CN)O)F
Computed Properties
- Exact Mass: 203.0513198g/mol
- Monoisotopic Mass: 203.0513198g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 46.2Ų
1-Amino-2-(2-chloro-6-fluorophenyl)propan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1968340-0.5g |
1-amino-2-(2-chloro-6-fluorophenyl)propan-2-ol |
1863670-19-2 | 0.5g |
$671.0 | 2023-09-16 | ||
Enamine | EN300-1968340-5.0g |
1-amino-2-(2-chloro-6-fluorophenyl)propan-2-ol |
1863670-19-2 | 5g |
$2858.0 | 2023-06-01 | ||
Enamine | EN300-1968340-5g |
1-amino-2-(2-chloro-6-fluorophenyl)propan-2-ol |
1863670-19-2 | 5g |
$2028.0 | 2023-09-16 | ||
Enamine | EN300-1968340-1g |
1-amino-2-(2-chloro-6-fluorophenyl)propan-2-ol |
1863670-19-2 | 1g |
$699.0 | 2023-09-16 | ||
Enamine | EN300-1968340-1.0g |
1-amino-2-(2-chloro-6-fluorophenyl)propan-2-ol |
1863670-19-2 | 1g |
$986.0 | 2023-06-01 | ||
Enamine | EN300-1968340-2.5g |
1-amino-2-(2-chloro-6-fluorophenyl)propan-2-ol |
1863670-19-2 | 2.5g |
$1370.0 | 2023-09-16 | ||
Enamine | EN300-1968340-0.25g |
1-amino-2-(2-chloro-6-fluorophenyl)propan-2-ol |
1863670-19-2 | 0.25g |
$642.0 | 2023-09-16 | ||
Enamine | EN300-1968340-0.05g |
1-amino-2-(2-chloro-6-fluorophenyl)propan-2-ol |
1863670-19-2 | 0.05g |
$587.0 | 2023-09-16 | ||
Enamine | EN300-1968340-10.0g |
1-amino-2-(2-chloro-6-fluorophenyl)propan-2-ol |
1863670-19-2 | 10g |
$4236.0 | 2023-06-01 | ||
Enamine | EN300-1968340-0.1g |
1-amino-2-(2-chloro-6-fluorophenyl)propan-2-ol |
1863670-19-2 | 0.1g |
$615.0 | 2023-09-16 |
1-Amino-2-(2-chloro-6-fluorophenyl)propan-2-ol Related Literature
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M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
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2. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
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Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884
Additional information on 1-Amino-2-(2-chloro-6-fluorophenyl)propan-2-ol
Comprehensive Overview of 1-Amino-2-(2-chloro-6-fluorophenyl)propan-2-ol (CAS No. 1863670-19-2)
1-Amino-2-(2-chloro-6-fluorophenyl)propan-2-ol (CAS No. 1863670-19-2) is a specialized organic compound with significant potential in pharmaceutical and chemical research. This compound, featuring a unique combination of amino and halogenated phenyl groups, has garnered attention for its structural versatility and applications in drug discovery. Researchers are increasingly exploring its role as a building block for bioactive molecules, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors.
The molecular structure of 1-Amino-2-(2-chloro-6-fluorophenyl)propan-2-ol includes a propan-2-ol backbone substituted with a 2-chloro-6-fluorophenyl group and an amino functional group. This arrangement provides both hydrophilic and lipophilic properties, making it valuable for optimizing drug bioavailability and blood-brain barrier penetration. Recent studies highlight its relevance in designing next-generation antidepressants and neuroprotective agents, aligning with the growing demand for mental health therapeutics.
In synthetic chemistry, CAS No. 1863670-19-2 serves as a key intermediate for asymmetric synthesis and chiral resolution processes. Its stereogenic center at the propan-2-ol position allows for the creation of enantiomerically pure derivatives, a critical factor in precision medicine. The compound's halogenated aromatic ring also facilitates cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing complex biaryl scaffolds for drug candidates.
From an industrial perspective, the scalability of 1-Amino-2-(2-chloro-6-fluorophenyl)propan-2-ol synthesis is a focal point. Optimized routes using green chemistry principles (e.g., catalytic hydrogenation or flow chemistry) are being investigated to reduce environmental impact—a topic highly searched in sustainable pharmaceutical manufacturing forums. Additionally, its stability under accelerated degradation conditions makes it a candidate for formulation studies in solid-dose medications.
Emerging trends in AI-driven drug discovery have further amplified interest in this compound. Computational models suggest its potential as a pharmacophore for targeting G-protein-coupled receptors (GPCRs), particularly those implicated in neurodegenerative diseases. This aligns with frequent search queries like "novel GPCR ligands 2024" or "small molecules for Alzheimer's disease." Researchers are also evaluating its metabolic stability using in vitro microsomal assays, a common benchmark in preclinical development.
Quality control protocols for CAS No. 1863670-19-2 emphasize HPLC purity (>98%) and residual solvent analysis per ICH guidelines. These specifications cater to stringent regulatory requirements in Good Manufacturing Practice (GMP) settings. The compound's spectroscopic data (e.g., 1H/13C NMR, HRMS) are well-documented, supporting its identification in patent applications and academic publications.
In conclusion, 1-Amino-2-(2-chloro-6-fluorophenyl)propan-2-ol represents a multifaceted tool for modern chemical research. Its intersection with drug design, sustainable synthesis, and computational pharmacology positions it as a compound of enduring relevance. As the pharmaceutical industry prioritizes targeted therapies and molecular diversity, this compound's utility is poised to expand further.
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